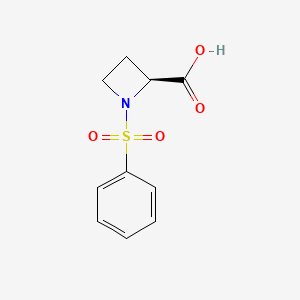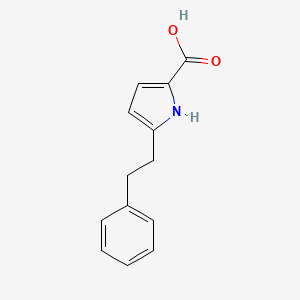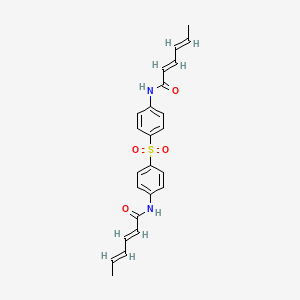![molecular formula C17H23N3 B7549402 2-[(4-Ethyl-1,4-diazepan-1-yl)methyl]quinoline](/img/structure/B7549402.png)
2-[(4-Ethyl-1,4-diazepan-1-yl)methyl]quinoline
Overview
Description
2-[(4-Ethyl-1,4-diazepan-1-yl)methyl]quinoline, also known as EMDQ, is a chemical compound that has been extensively studied for its potential therapeutic applications. EMDQ belongs to the class of quinoline derivatives and has been shown to exhibit a wide range of biological activities.
Scientific Research Applications
EZH2 Inhibition : Quinoline derivatives, including those structurally related to 2-[(4-Ethyl-1,4-diazepan-1-yl)methyl]quinoline, have been synthesized and evaluated as inhibitors of Enhancer of Zeste Homologue 2 (EZH2), a protein implicated in cancer. One such derivative showed potential as a lead compound for further optimization due to its effectiveness in decreasing global H3K27me3 levels in cells and its anti-viability activities against tumor cell lines (Xiang et al., 2015).
HIV Non-Nucleoside Reverse Transcriptase Inhibition : Research has been conducted on the synthesis of labeled derivatives of quinolines, including those similar to 2-[(4-Ethyl-1,4-diazepan-1-yl)methyl]quinoline, as potent HIV non-nucleoside reverse transcriptase inhibitors (Latli et al., 2009).
Benzodiazepine Receptor Agonism : Quinoline derivatives have been studied for their interaction with benzodiazepine receptors. One study indicated that 2-phenyl-4[2-(4-piperidinyl)ethyl]quinoline, a compound structurally related to 2-[(4-Ethyl-1,4-diazepan-1-yl)methyl]quinoline, acts as a partial agonist of benzodiazepine receptors (Benavides et al., 1984).
Antimicrobial and Antifungal Applications : Some quinoline derivatives have been synthesized and screened for their antimicrobial and antifungal activities. A study involving the synthesis of diazepino quinoline derivatives via Vilsmeier-Haack reaction highlighted their potential in this area (Nandhakumar et al., 2007).
Inotropic Agent Development : Research into the development of inotropic agents, which can affect the force of heart muscle contractions, has included the synthesis of quinoline derivatives. These studies explored their potential for treating heart conditions (Li et al., 2008) and (Ye et al., 2011).
Chemical Synthesis and Transformations : The potential of quinoline derivatives in various chemical synthesis processes and transformations has been explored. This includes the synthesis of novel benzoazepines through ring expansion of activated quinolines (Yadav et al., 2004) and (Yadav et al., 2004).
Protozoal Infection Treatments : Quinoline derivatives have been tested for their efficacy against various protozoal species, identifying potent proliferation inhibitors for pathogens like T. cruzi and L. major, indicating their potential in treating tropical protozoal infections (Devine et al., 2015).
properties
IUPAC Name |
2-[(4-ethyl-1,4-diazepan-1-yl)methyl]quinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3/c1-2-19-10-5-11-20(13-12-19)14-16-9-8-15-6-3-4-7-17(15)18-16/h3-4,6-9H,2,5,10-14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFFJUSUJPIVFKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCN(CC1)CC2=NC3=CC=CC=C3C=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Ethyl-1,4-diazepan-1-yl)methyl]quinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1,2,5-Oxadiazol-3-amine, 4-[5-(1-methyl-5-pyrazolyl)-1,2,4-oxadiazol-3-yl]-](/img/structure/B7549337.png)
![7-Methyl-4-(4-methylpiperazin-1-yl)thieno[3,2-d]pyrimidine](/img/structure/B7549353.png)

![N-[(E)-4-ethoxy-2-hydroxy-2-(trifluoromethyl)but-3-enyl]-2-(2-fluorophenoxy)acetamide](/img/structure/B7549365.png)
![2-[(2Z)-3-(4-methoxyphenyl)-4-oxo-2-(2-oxopropylidene)-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B7549369.png)



![4-(3-fluorophenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B7549395.png)
![Methyl 4-[(4-ethyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanylmethyl]benzoate](/img/structure/B7549406.png)
![(Z)-N-[(Z)-[2-(1H-benzimidazol-2-yl)-1-phenylethylidene]amino]propan-2-imine](/img/structure/B7549414.png)
![Methyl (2Z)-3-[4-(benzyloxy)phenyl]-2-cyanoprop-2-enoate](/img/structure/B7549423.png)